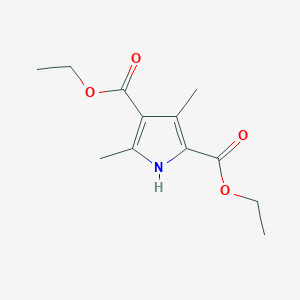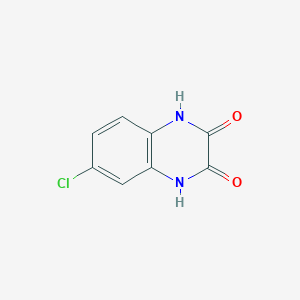
3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone is a chemical compound with the molecular formula C11H22N4 and a molecular weight of 210.32 g/mol It is known for its unique structure, which includes a cycloheptanedione core substituted with four methyl groups and two hydrazone groups
Méthodes De Préparation
The synthesis of 3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone typically involves the reaction of 3,3,7,7-tetramethyl-1,2-cycloheptanedione with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides.
Applications De Recherche Scientifique
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s hydrazone groups make it useful in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,7,7-tetramethyl-1,2-cycloheptanedione dihydrazone involves its interaction with various molecular targets. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
3,3,7,7-Tetramethyl-1,2-cycloheptanedione dihydrazone can be compared with other similar compounds, such as:
3,3,7,7-Tetramethyl-1,2-cycloheptanedione: Lacks the hydrazone groups, making it less reactive in certain chemical reactions.
3,3,7,7-Tetramethyl-1,2-cycloheptanedione oxime: Contains an oxime group instead of hydrazone, leading to different reactivity and applications.
3,3,7,7-Tetramethyl-1,2-cycloheptanedione semicarbazone:
Propriétés
Numéro CAS |
33470-39-2 |
|---|---|
Formule moléculaire |
C11H22N4 |
Poids moléculaire |
210.32g/mol |
Nom IUPAC |
(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine |
InChI |
InChI=1S/C11H22N4/c1-10(2)6-5-7-11(3,4)9(15-13)8(10)14-12/h5-7,12-13H2,1-4H3/b14-8-,15-9- |
Clé InChI |
LMEUCBIDGSMGLJ-SFGFDRCGSA-N |
SMILES |
CC1(CCCC(C(=NN)C1=NN)(C)C)C |
SMILES isomérique |
CC1(/C(=N\N)/C(=N/N)/C(CCC1)(C)C)C |
SMILES canonique |
CC1(CCCC(C(=NN)C1=NN)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)


![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)
